Cas no 113350-52-0 (1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI))

1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI) structure
113350-52-0 structure
Product Name:1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI)
CAS-nummer:113350-52-0
MF:C38H46N2O8
MW:658.78045129776
CID:197373
PubChem ID:188751
Update Time:2025-04-19

1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]est
    • 1,2-Cyclobutanedicarboxylicacid, 3,4-diphenyl-,bis[(1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]ester, (1S,2S,3R,4R)- (9CI)
    • δ-Truxilline
    • 113350-52-0
    • delta-Truxilline
    • 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, bis(2-(methoxycarbonyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl) ester, stereoisomer
    • Bis{[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]} 3,4-diphenylcyclobutane-1,2-dicarboxylate
    • DTXSID80921047
    • bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate
    • 1,2-Cyclobutanedicarboxylic acid, 3,4-diphenyl-, bis((1R,2R,3S,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl) ester, (1S,2S,3R,4R)-
    • Inchi: 1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29?,30?,31+,32+,33?,34?/m0/s1
    • InChI-sleutel: SYSWFFZJNZSEIZ-HEEFFJJLSA-N
    • LACHT: O(C(C1C(C2C=CC=CC=2)C(C2C=CC=CC=2)C1C(=O)OC1C[C@@H]2CC[C@H]([C@H]1C(=O)OC)N2C)=O)C1C[C@@H]2CC[C@H]([C@H]1C(=O)OC)N2C

Berekende eigenschappen

  • Exacte massa: 658.325
  • Monoisotopische massa: 658.325
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 48
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1120
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 6
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 112Ų

Experimentele eigenschappen

  • Dichtheid: 1.29
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.611
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